Cas no 482-28-0 (1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-)

1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- structure
482-28-0 structure
Productnaam:1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-
CAS-nummer:482-28-0
MF:C19H24N2O
MW:296.406664848328
CID:331841
PubChem ID:20054873

1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-
    • Cinchonamine
    • 2-[2-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
    • SCHEMBL178054
    • Cinchonamin
    • 482-28-0
    • NS00042350
    • DTXSID90878432
    • SMR000224771
    • SCHEMBL178055
    • CHEMBL1545942
    • 2-[2-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-1H-indol-3-yl]ethanol
    • AB00562937-06
    • BDBM50419186
    • 1H-Indole-3-ethanol, 2-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1.alpha.,2.alpha.,4.alpha.,5.beta.)]-
    • 2-[2-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-1H-indol-3-yl]ethanol #
    • MLS000701616
    • HMS2520B09
    • YAUKSCGKZYUZRH-UHFFFAOYSA-N
    • AE-562/12222303
    • Q27149729
    • CHEBI:80687
    • Inchi: InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14?,18-/m0/s1
    • InChI-sleutel: YAUKSCGKZYUZRH-LWINWCPBSA-N
    • LACHT: OCCC1C2=CC=CC=C2NC=1[C@@H]1CC2CCN1C[C@@H]2C=C

Berekende eigenschappen

  • Exacte massa: 296.18902
  • Monoisotopische massa: 296.189
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 412
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 39.3A^2
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.0689 (rough estimate)
  • Smeltpunt: 186°; mp 194°
  • Kookpunt: 438°C (rough estimate)
  • Vlampunt: 242.8°C
  • Brekindex: 1.5600 (estimate)
  • PSA: 39.26
  • pka: pK in 80% methyl Cellosolve: 8.28(at 25℃)
  • Specifieke rotatie: D20 +123° (c = 0.66 in ethanol)

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